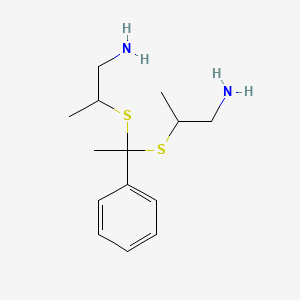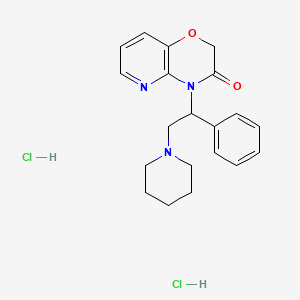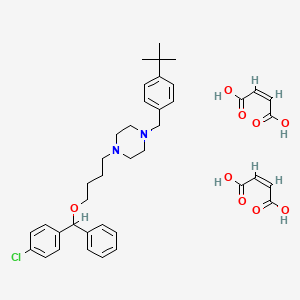
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl, benzyl, and chlorophenyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with tert-butyl, benzyl, and chlorophenyl groups using appropriate reagents and catalysts. For example, tert-butyl chloride, benzyl chloride, and p-chlorobenzyl chloride can be used in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various halides, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can be compared with other piperazine derivatives, such as:
- Piperazine, 1-benzyl-4-(4-chlorophenyl)-
- Piperazine, 1-(tert-butyl)-4-(4-chlorobenzyl)-
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(p-chlorophenyl)butyl)-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
23941-05-1 |
|---|---|
Molecular Formula |
C40H49ClN2O9 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[(4-tert-butylphenyl)methyl]-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine |
InChI |
InChI=1S/C32H41ClN2O.2C4H4O4/c1-32(2,3)29-15-11-26(12-16-29)25-35-22-20-34(21-23-35)19-7-8-24-36-31(27-9-5-4-6-10-27)28-13-17-30(33)18-14-28;2*5-3(6)1-2-4(7)8/h4-6,9-18,31H,7-8,19-25H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
OLZKMUYHSSQXMV-SPIKMXEPSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4)(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


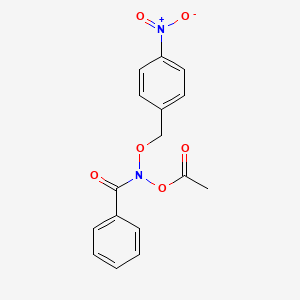
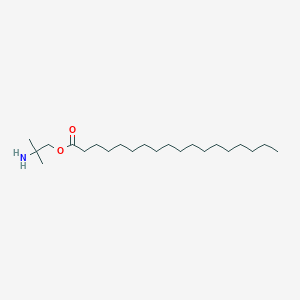
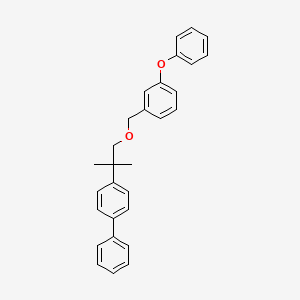
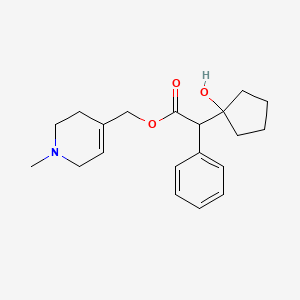

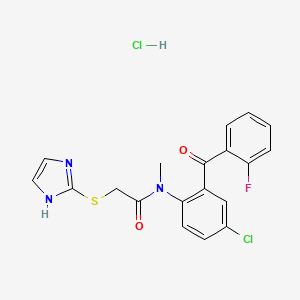
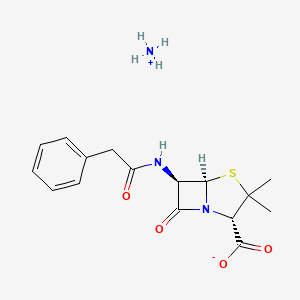
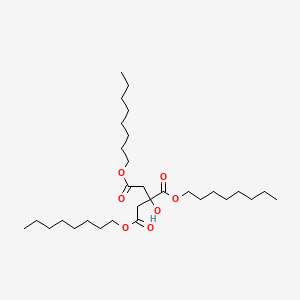
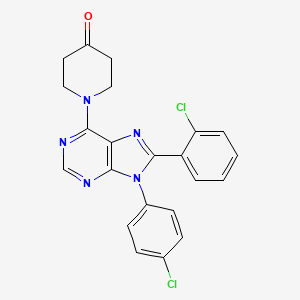
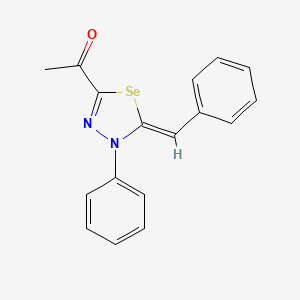
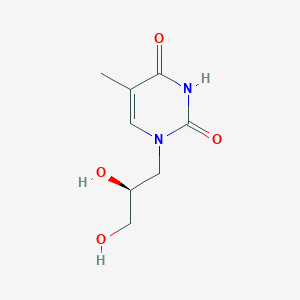
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
